Methyl 2,3-diamino-2-methylpropanoate hydrochloride
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Overview
Description
Methyl 2,3-diamino-2-methylpropanoate hydrochloride is a chemical compound with the molecular formula C5H13ClN2O2 and a molecular weight of 168.62 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes both amino and ester functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3-diamino-2-methylpropanoate hydrochloride typically involves the esterification of 2,3-diamino-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-diamino-2-methylpropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH3) can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino esters.
Scientific Research Applications
Methyl 2,3-diamino-2-methylpropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2,3-diamino-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-methylpropanoate hydrochloride
- Methyl 2-amino-2-methylpropanoate
- Methyl 2,3-diamino-2-methylpropanoate
Uniqueness
Methyl 2,3-diamino-2-methylpropanoate hydrochloride is unique due to the presence of two amino groups, which can participate in a wider range of chemical reactions compared to similar compounds with only one amino group . This makes it a versatile intermediate in organic synthesis and a valuable compound for research applications .
Properties
Molecular Formula |
C5H13ClN2O2 |
---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
methyl 2,3-diamino-2-methylpropanoate;hydrochloride |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-5(7,3-6)4(8)9-2;/h3,6-7H2,1-2H3;1H |
InChI Key |
UIQDIPJRJHGHAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)(C(=O)OC)N.Cl |
Origin of Product |
United States |
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